molecular formula C8H4Cl2F4 B1330883 1,4-Bis(chlorodifluoromethyl)benzene CAS No. 2629-68-7

1,4-Bis(chlorodifluoromethyl)benzene

Cat. No.: B1330883
CAS No.: 2629-68-7
M. Wt: 247.01 g/mol
InChI Key: ZFNDPTMROCQNRJ-UHFFFAOYSA-N
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Description

1,4-Bis(chlorodifluoromethyl)benzene, with the chemical formula C8H4Cl2F4 and CAS registry number 2629-68-7, is a compound known for its applications in various industries. This colorless liquid is characterized by its chloro and difluoromethyl functional groups. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound exhibits excellent thermal stability and low toxicity, making it suitable for use in high-temperature reactions and as a solvent in certain applications. Additionally, this compound has been found to possess potential antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chlorodifluoromethyl)benzene can be synthesized through various methods. One common method involves the fluorination of 1,4-bis(trichloromethyl)benzene in the presence of an effective quantity of a fluorinating agent . Another method includes a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and potassium fluoride . This method increases the yield and reduces the reaction time significantly compared to conventional heating procedures.

Industrial Production Methods

Industrial production methods for this compound often involve batch or continuous processes that aim to optimize yield and reduce production costs. These methods typically include chlorination and fluorination reactions under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chlorodifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride for fluorination and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the fluorination of 1,4-bis(trichloromethyl)benzene can yield this compound as a major product .

Scientific Research Applications

1,4-Bis(chlorodifluoromethyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Bis(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and stability. The compound can interact with various enzymes and proteins, leading to its antimicrobial and antifungal properties. The exact molecular targets and pathways involved are still under investigation, but its unique functional groups contribute to its overall activity .

Comparison with Similar Compounds

1,4-Bis(chlorodifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chloro and difluoromethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1,4-bis[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNDPTMROCQNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346307
Record name 1,4-Bis(chlorodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2629-68-7
Record name 1,4-Bis(chlorodifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2629-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis-(chloro-difluoro-methyl)-benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(chlorodifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[chloro(difluoro)methyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is a key advantage of the 1,4-Bis(chlorodifluoromethyl)benzene synthesis method described in the second research paper?

A1: The research highlights a simplified and efficient synthesis method for this compound. [] The key advantage of this method is its simplicity, potentially allowing for scaled-up production using either batch or continuous processes. [] This is in contrast to the first paper, which uses this compound as a starting reagent rather than the final product. []

Q2: What are the different synthetic routes to obtain Octafluoro[2.2]paracyclophane involving this compound?

A2: The first paper describes a method for preparing Octafluoro[2.2]paracyclophane using this compound (referred to as dichloride in the paper) as one of the possible starting reagents. [] The method involves reacting the dichloride with trimethylsilyltributyline (TMSTBT) and fluoride ions in a specific solvent mixture under reflux conditions. [] This suggests that this compound can serve as a valuable precursor in synthesizing more complex fluorinated organic compounds like Octafluoro[2.2]paracyclophane.

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